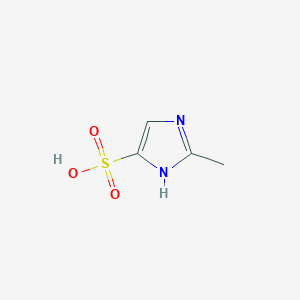![molecular formula C18H24N4OS2 B122510 2-[[5-(苄氨基)-1,3,4-噻二唑-2-基]硫代基]-N-(环己基甲基)乙酰胺 CAS No. 556803-08-8](/img/structure/B122510.png)
2-[[5-(苄氨基)-1,3,4-噻二唑-2-基]硫代基]-N-(环己基甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known as TCN 213, is a chemical with the molecular formula C18H24N4OS2 . It has a molecular weight of 376.5 g/mol . The IUPAC name for this compound is 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide .
Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This ring is connected to a benzylamino group and a sulfanyl group, which is in turn connected to an acetamide group with a cyclohexylmethyl substituent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 376.5 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 376.13915375 g/mol . The topological polar surface area of the compound is 120 Ų .科学研究应用
Neurotransmission Studies
TCN 213 is a selective antagonist of NMDA (N-methyl-D-aspartate) receptors, particularly affecting the GluN1/GluN2A subtypes . This specificity allows researchers to study the neurotransmission process in detail, especially in relation to glutamate signaling, which is crucial for learning and memory.
Neuropharmacology
Due to its action on NMDA receptors, TCN 213 serves as a valuable tool in neuropharmacology to investigate the therapeutic potential of NMDA receptor modulators. It can help in the development of treatments for conditions like Alzheimer’s disease, where glutamate signaling is disrupted .
Developmental Neuroscience
TCN 213 can be used to monitor the switch in NMDAR expression in developing cortical neurons. This is important for understanding the changes in neural circuitry that occur during brain development and how they might be affected in developmental disorders .
Pain Research
As an NMDA receptor antagonist, TCN 213 is also used in pain research. NMDA receptors are involved in the sensitization process that occurs in chronic pain conditions, and TCN 213 helps to study this process and develop potential analgesic drugs .
Neurotoxicity Assessment
Researchers use TCN 213 to assess neurotoxicity in various models. By inhibiting NMDA receptors, it’s possible to evaluate the protective effects of compounds against excitotoxicity, which is a common pathway leading to neuronal death .
Synaptic Plasticity Exploration
TCN 213’s role in modulating NMDA receptors makes it a key agent in exploring synaptic plasticity. This is the mechanism underlying learning and memory, and alterations in NMDA receptor function are implicated in various neuropsychiatric disorders .
作用机制
Target of Action
TCN 213, also known as 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide, is a selective antagonist of the GluN1/GluN2A NMDA receptors . NMDA receptors are ligand-gated ion channels that mediate excitatory neurotransmission in the brain and are involved in numerous neuropathological conditions .
Mode of Action
TCN 213 acts as a negative allosteric modulator of glycine binding . It binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains . This occupancy inhibits NMDA receptor function by reducing glycine potency .
Biochemical Pathways
The primary biochemical pathway affected by TCN 213 is the glutamatergic synaptic transmission mediated by NMDA receptors . By selectively blocking GluN1/GluN2A over GluN1/GluN2B NMDA receptors, TCN 213 allows for the direct dissection of functional NMDA receptors and pharmacological profiling of developmental changes in native NMDA receptor subunit composition .
Pharmacokinetics
It’s known that tcn 213 antagonism is dependent on glycine but independent of glutamate concentrations in external recording solutions . More research is needed to fully understand the ADME properties of TCN 213.
Result of Action
TCN 213 inhibits NMDA receptor channels expressed in Xenopus oocytes . It antagonizes NMDA-evoked currents in neurons transfected with GluN2A subunits . The antagonistic effect of TCN 213 on GluN1/GluN2A receptor is significant, allowing it to effectively identify GluN1/GluN2A receptors .
Action Environment
The action of TCN 213 is influenced by the presence of glycine. Its antagonistic effect on GluN1/GluN2A NMDA receptors can be surmounted by glycine . The IC50s of TCN 213 are 0.55, 3.5, 40 μM in the presence of 75, 750, 7500 nM glycine, respectively .
属性
IUPAC Name |
2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS2/c23-16(19-11-14-7-3-1-4-8-14)13-24-18-22-21-17(25-18)20-12-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,23)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAZPYFIYYCZBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CSC2=NN=C(S2)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide | |
Q & A
Q1: How does TCN 213 interact with NMDA receptors, and what are the downstream effects of this interaction?
A: TCN 213 acts as a selective antagonist of NMDA receptors containing the GluN2A subunit [, ]. This means it binds to these specific NMDA receptor subtypes and blocks their activation by the neurotransmitter glutamate. This blockade inhibits the flow of ions through the receptor channel, preventing the neuronal excitation typically caused by NMDA receptor activation. As a result, TCN 213 can suppress synaptic plasticity processes like Long-Term Depression (LTD), which is thought to rely on GluN2A-containing NMDA receptors [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)








